N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide

Physicochemical profiling Lipinski Rule of Five Permeability

Many XO inhibitor programs lack a well-characterized, non-proprietary fused heterocyclic starting point for SAR. This compound fills that gap as the Kissei-derived 'Fused heterocyclic compound 8'. • XO inhibitor with balanced polarity (tPSA 90.9 Ų, LogP 1.29) - ideal for ADME profiling against allopurinol & febuxostat. • Unsubstituted 6-benzamide enables systematic fragment growing toward the solvent-exposed or secondary XO pocket. • Solid form supports automated liquid handling for HTS; available as custom synthesis with batch-to-batch consistency.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
Cat. No. B5977571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC1CN2C(CC(=O)NC2=NC(=O)C3=CC=CC=C3)C(=O)N1
InChIInChI=1S/C14H14N4O3/c19-11-8-10-13(21)15-6-7-18(10)14(16-11)17-12(20)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,21)(H,16,17,19,20)
InChIKeyXQICMNYUIMLPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.2 [ug/mL]

Procurement Guide for N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide


N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide (C14H14N4O3, MW 286.29 g/mol) is a screening compound featuring a fused pyrazino[1,2-c]pyrimidine-dione core . It has been registered as a small-molecule xanthine oxidase (XO) inhibitor (Fused heterocyclic compound 8 from Kissei Pharmaceutical Co., Ltd.) referenced in patent reviews targeting hyperuricemia and gout [1]. The compound exhibits a very favorable topological polar surface area (tPSA) of 90.9 Ų and a calculated LogP of 1.29, indicating balanced polarity and passive permeability potential compared to larger fused heterocyclic XO inhibitors .

Target Class Xanthine oxidase (XDH) inhibitor, TTD-annotated
Scaffold Fused pyrazino[1,2-c]pyrimidine-dione with unsubstituted benzamide at 6-position
Physicochemical Reported balanced polarity and permeability profile

Substitution Risk: N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide in XO Models


Substitution with simple pyrazino[1,2-c]pyrimidine-diones or unoptimized benzamide analogs is not equivalent. This compound's classification as a specific fused heterocyclic XO inhibitor (Fused heterocyclic compound 8) stems from a defined patent strategy (Kissei) [1]. While direct comparative IC50 data for this exact scaffold against febuxostat or allopurinol remains undisclosed in public literature, the presence of the unsubstituted benzamide moiety at the 6-position creates a distinct hydrogen-bonding pattern and steric profile compared to the 4-chloro or 2-(ethylsulfanyl) analogs, driving unique target engagement . Generic pyrazinopyrimidine cores lacking this specific N-6 substitution will fail to recapitulate the adenosine-site binding geometry observed in XO co-crystal structures, making them unfit for mechanistic studies of this specific inhibitor class [1].

Simple pyrazino[1,2-c]pyrimidine-diones without N-6 benzamide substitution may not recapitulate adenosine-site binding geometry.
4-chloro or 2-(ethylsulfanyl) benzamide analogs may alter hydrogen-bonding patterns and steric profiles compared to the unsubstituted core.
Pyrazinopyrimidine cores classified as HIV integrase inhibitor scaffolds lack the XO pharmacophore and are unsuitable for uric acid research models.

Quantitative Comparator Evidence: N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide


Physicochemical Profile vs. 4-Chloro Analog

Compared to the close structural analog 4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide, the target compound lacks the electron-withdrawing chlorine substituent on the benzamide ring. This results in a calculated lower logP (target compound logP = -0.50 via ChemBase [1] vs. predicted higher logP for the 4-chloro analog due to increased lipophilicity) and a distinct hydrogen-bond donor/acceptor profile. The topological polar surface area (tPSA) for the target compound is measured at 90.9 Ų , which falls within the optimal range (<140 Ų) for passive membrane permeability, whereas the chloro-substituted analog is expected to exhibit a slightly lower tPSA but higher logD, potentially altering cellular permeability kinetics .

LogP vs. 4-Cl Analog
Class-level inference
logP difference >0.5 units lower
Supports solubility-profiling context
Calculated values; class-level inference
Physicochemical profiling Lipinski Rule of Five Permeability

Xanthine Oxidase Inhibition vs. Non-Inhibitor Scaffolds

The target compound is classified as 'Fused heterocyclic compound 8' in the Therapeutic Target Database (TTD), with a confirmed target of xanthine dehydrogenase/oxidase (XDH) [1]. This annotation is derived from a patent review (Expert Opin Ther Pat. 2017;27(3):311-345) that encompasses Kissei's xanthine oxidase inhibitor portfolio [2]. In contrast, many commercially available pyrazino[1,2-c]pyrimidine derivatives (e.g., certain HIV integrase inhibitor scaffolds described in US20070161639) [3] are not XO inhibitors. This class-level differentiation is critical: generic pyrazinopyrimidine-diones lacking the XO pharmacophore will not inhibit uric acid production, making them unsuitable for gout/hyperuricemia research programs.

XO Target vs. Non-Inhibitor
Class-level inference
TTD XDH inhibitor annotation present Other pyrazinopyrimidine-diones: no XO annotation
Supports XO target-engagement screening
Target class from patent review; no IC50
Xanthine oxidase inhibition Hyperuricemia Mechanism of action

Binding Mode: Unsubstituted vs. 2-Ethylsulfanyl Benzamide

The 2-(ethylsulfanyl)benzamide analog (CHEMBL1507235) represents a more lipophilic variant within the same core series [1]. The presence of the ethylsulfanyl group at the ortho position of the benzamide ring introduces substantial steric bulk and alters the electron distribution, which is predicted to shift the binding pose within the xanthine oxidase active site. The unsubstituted benzamide in the target compound preserves a critical hydrogen-bond donor geometry essential for interaction with the catalytic molybdenum center or key residues such as Glu802, potentially offering a distinct selectivity profile versus the 2-substituted analog [2]. However, direct comparative IC50 or Ki data for these two compounds in a head-to-head XO assay has not been publicly reported, limiting this to a structure-based inference.

Benzamide SAR vs. 2-SEt Analog
Cross-study comparable
Unsubstituted benzamide (minimal pharmacophore) 2-(ethylsulfanyl)benzamide: steric bulk, altered electron distribution
Supports minimal pharmacophore SAR
Structure-based inference; no direct binding data
Structure-activity relationship Xanthine oxidase binding Medicinal chemistry

Drug-Likeness and Rule of Five vs. Allopurinol

When benchmarked against the classic XO inhibitor allopurinol (MW 136.11 g/mol, tPSA 61.8 Ų, logP -0.76), the target compound possesses a higher molecular weight (286.29 g/mol) and tPSA (90.9 Ų) but remains well within Lipinski's Rule of Five space with zero violations . It has two hydrogen bond donors and four hydrogen bond acceptors, with only two rotatable bonds, resulting in a relatively rigid structure that minimizes entropic penalty upon target binding. In contrast, febuxostat (MW 316.37 g/mol, logP 3.9) is considerably more lipophilic, which is associated with higher plasma protein binding and potential off-target interactions [1]. The target compound's intermediate logP (1.29) thus occupies a differentiated physicochemical space that may translate to a distinct ADME and safety profile compared to both classic and modern XO inhibitors.

Drug-likeness vs. Allopurinol
Cross-study comparable
logP 1.29, tPSA 90.9 Ų, 0 Ro5 violations Allopurinol logP -0.76, febuxostat logP 3.9
Supports differentiated ADME profiling
Predicted values; requires in vivo validation
Drug-likeness Rule of Five ADME prediction

Application Scenarios: N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide in Drug Discovery


Hyperuricemia Target Validation with XO Inhibitor

As a documented xanthine oxidase inhibitor scaffold from the Kissei patent family, this compound serves as a relevant chemical tool for target validation studies in uric acid metabolism. Its inclusion in the TTD database under 'Fused heterocyclic compound 8' provides a direct link to XDH inhibition, making it suitable for in vitro enzymatic assays and cellular urate production models where a structurally defined, non-proprietary starting point is required [1]. The compound's distinct physicochemical profile (intermediate logP and controlled tPSA) further supports its use in developing predictive ADME models for fused heterocyclic XO inhibitors .

SAR Expansion of Pyrazino[1,2-c]pyrimidine Core

The unsubstituted benzamide at the 6-position positions this compound as an ideal starting fragment for focused structure-activity relationship (SAR) campaigns. Unlike the 4-chloro or 2-(ethylsulfanyl) analogs, the minimal benzamide substitution allows systematic exploration of the vector towards the solvent-exposed region or the secondary binding pocket of xanthine oxidase. Procurement of this compound enables fragment-growing and scaffold-hopping strategies aimed at improving potency and selectivity while maintaining the favorable rule-of-five compliant core [2].

ADME Benchmarking vs. First- and Second-Gen XO Inhibitors

Given its intermediate calculated logP of 1.29, which is substantially different from both allopurinol (logP -0.76) and febuxostat (logP 3.9), this compound is suitable for use as a comparative ADME probe. Researchers can utilize it to investigate how logP-driven differences in membrane permeability, plasma protein binding, and tissue distribution affect the overall pharmacokinetic-pharmacodynamic (PK/PD) relationships in rodent hyperuricemia models, thereby establishing a third reference point alongside existing clinical standards .

Library Enrichment for Purine Metabolism Modulators

For high-throughput screening initiatives targeting purine metabolism disorders, incorporating this compound enriches library diversity within the fused heterocyclic region of chemical space. Its structure is distinct from the more common pyrazolopyrimidine or triazolopyrimidine XO inhibitor scaffolds, offering a complementary pharmacophore that may yield novel binding interactions. The commercially available solid form facilitates automated liquid handling and assay-ready plate preparation [2].

Application
Selection Property
Validation Focus
Hyperuricemia Target Engagement
Documented XDH inhibitor (TTD annotation)
In vitro urate production assays
Fragment-based SAR Expansion
Unsubstituted benzamide core
Fragment growing and scaffold hopping
ADME Benchmarking vs. Reference Inhibitors
Intermediate logP distinct from allopurinol and febuxostat
Permeability and protein binding profiling in rodent models
HTS Library Enrichment
Fused heterocyclic scaffold diversity
Assay-ready plate preparation and hit confirmation
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